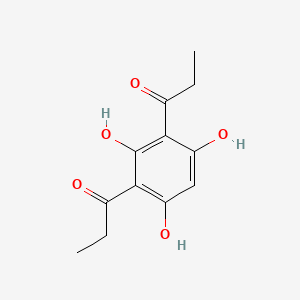
1-Propanone, 1,1'-(2,4,6-trihydroxy-m-phenylene)di-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- is a chemical compound with the molecular formula C12H14O5. It is also known as dipropionyl phloroglucinol. This compound is characterized by its aromatic ring structure with three hydroxyl groups and two propanone groups attached to the meta positions of the phenylene ring. It has a melting point of 152-154°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- can be synthesized through the reaction of phloroglucinol with propionyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolve phloroglucinol in a suitable solvent like dichloromethane.
- Add propionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization from an appropriate solvent .
Industrial Production Methods: The industrial production of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Cell Signaling: The compound can modulate cell signaling pathways, potentially leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- can be compared with other similar compounds such as:
Phloroglucinol: Lacks the propanone groups but has similar hydroxyl group arrangement.
1,1’-(2,4,6-Trihydroxy-m-phenylene)di-1-butanone: Similar structure but with butanone groups instead of propanone groups.
2,4-Dipropionyl-phloroglucinol: Similar structure but with different substitution patterns.
These comparisons highlight the unique structural features and reactivity of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di-, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
3145-11-7 |
|---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
1-(2,4,6-trihydroxy-3-propanoylphenyl)propan-1-one |
InChI |
InChI=1S/C12H14O5/c1-3-6(13)10-8(15)5-9(16)11(12(10)17)7(14)4-2/h5,15-17H,3-4H2,1-2H3 |
InChI-Schlüssel |
MAULNQUCMOQLDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















